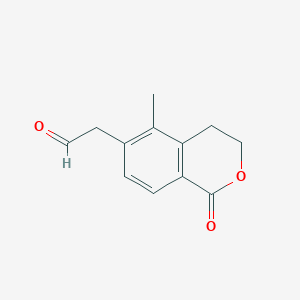
Tert-butyl 4-(2-cyanoacetyl)-4-methylpiperidine-1-carboxylate
概要
説明
Tert-butyl 4-(2-cyanoacetyl)-4-methylpiperidine-1-carboxylate is an organic compound with the molecular formula C13H20N2O3. It is often used as an intermediate in organic synthesis, particularly in the preparation of biologically active molecules such as pharmaceuticals, pesticides, and dyes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(2-cyanoacetyl)-4-methylpiperidine-1-carboxylate typically involves a two-step process:
Reaction of 1-piperidinecarboxylic acid with chloroacetyl chloride: This reaction is carried out in the presence of a base to obtain chloroacetyl 1-piperidinecarboxylate.
Reaction with tert-butyl alcohol: The obtained ester is then reacted with tert-butyl alcohol under base catalysis to generate this compound.
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow preparation techniques. For example, substrate liquid containing cyanoacetic acid and a Lewis acid can be conveyed into a micro-reaction system comprising a micro-mixer and a micro-channel reactor .
化学反応の分析
Types of Reactions
Tert-butyl 4-(2-cyanoacetyl)-4-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Tert-butyl 4-(2-cyanoacetyl)-4-methylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the development of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals.
Industry: The compound is employed in the production of dyes and pesticides
作用機序
The mechanism of action of Tert-butyl 4-(2-cyanoacetyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can undergo functionalization and decarboxylation to form 3-amino-4-alkyl isoquinolines, which are biologically active .
類似化合物との比較
Similar Compounds
tert-Butyl cyanoacetate: Used in the synthesis of vinylogous urea and tert-butyl phenylcyanoacrylates.
Methyl cyanoacetate: Another ester used in similar synthetic applications.
Ethyl cyanoacetate: Commonly used in organic synthesis for similar purposes.
Uniqueness
Tert-butyl 4-(2-cyanoacetyl)-4-methylpiperidine-1-carboxylate is unique due to its specific structure, which allows it to be used as an intermediate in the synthesis of a wide range of biologically active molecules. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
特性
分子式 |
C14H22N2O3 |
|---|---|
分子量 |
266.34 g/mol |
IUPAC名 |
tert-butyl 4-(2-cyanoacetyl)-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H22N2O3/c1-13(2,3)19-12(18)16-9-6-14(4,7-10-16)11(17)5-8-15/h5-7,9-10H2,1-4H3 |
InChIキー |
RUVUXLNBUSXMDH-UHFFFAOYSA-N |
正規SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)CC#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-4-(1,4,5,7-tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenol](/img/structure/B8611351.png)

![9-Methyltetrazolo[1,5-a]quinoxaline](/img/structure/B8611381.png)
![tert-Butyl [(5-chloro-2-nitrophenyl)methyl]carbamate](/img/structure/B8611386.png)

![[3-(4-Chloro-phenyl)-propionylamino]-acetic acid](/img/structure/B8611396.png)
methanone](/img/structure/B8611403.png)


![2-tert-Butyl-4-(4-fluoro-phenyl)-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine](/img/structure/B8611424.png)

![tert-Butyl(dimethyl)[(2-methylbut-3-en-1-yl)oxy]silane](/img/structure/B8611442.png)
![6-Oxospiro[2.5]oct-4-ene-5-carbonitrile](/img/structure/B8611447.png)
